![molecular formula C6H7BBrNO3 B1519820 (2-Bromo-5-methoxypyridin-4-yl)boronic acid CAS No. 1072952-48-7](/img/structure/B1519820.png)
(2-Bromo-5-methoxypyridin-4-yl)boronic acid
Overview
Description
(2-Bromo-5-methoxypyridin-4-yl)boronic acid is a boronic acid derivative with the CAS Number: 1072952-48-7 . It has a molecular weight of 231.84 and its IUPAC name is 2-bromo-5-methoxy-4-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for (2-Bromo-5-methoxypyridin-4-yl)boronic acid is 1S/C6H7BBrNO3/c1-12-5-3-9-6 (8)2-4 (5)7 (10)11/h2-3,10-11H,1H3 . The compound has a density of 1.7±0.1 g/cm^3 .Chemical Reactions Analysis
Boronic acids, including (2-Bromo-5-methoxypyridin-4-yl)boronic acid, are known to be involved in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a reaction that could potentially involve this compound, is an area of active research .Physical And Chemical Properties Analysis
(2-Bromo-5-methoxypyridin-4-yl)boronic acid has a boiling point of 419.5±55.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 71.0±3.0 kJ/mol and a flash point of 207.5±31.5 °C .Scientific Research Applications
Building Block for the β-Alanine Moiety of an αvβ3 Antagonist
This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the αvβ3 integrin, a protein that plays a crucial role in angiogenesis, a process used by tumors to grow new blood vessels.
Synthesis of a Potent and Selective Somatostatin sst3 Receptor Antagonist
“2-Bromo-5-methoxypyridine-4-boronic acid” is used in the synthesis of a potent and selective somatostatin sst3 receptor antagonist . Somatostatin sst3 receptor antagonists are used in the treatment of acromegaly, a hormonal disorder that results from an excess of growth hormone in the body.
Research Use
This compound is used for research purposes . It is not intended for diagnostic or therapeutic use. Researchers can use it to study its properties and potential applications in various fields.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSULHVJKCOJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657191 | |
Record name | (2-Bromo-5-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxypyridin-4-yl)boronic acid | |
CAS RN |
1072952-48-7 | |
Record name | (2-Bromo-5-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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